![molecular formula C12H12Cl2 B2501243 1-(Chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane CAS No. 2287312-11-0](/img/structure/B2501243.png)
1-(Chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them interesting for various applications in chemistry and drug design. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for phenyl rings in medicinal chemistry due to its ability to improve the pharmacokinetic properties of drug molecules .
Preparation Methods
The synthesis of 1-(Chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a key intermediate. A continuous flow process can be employed to generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . This method allows for the production of gram quantities of the desired compound. Additionally, a radical exchange process has been developed for the installation of the bicyclo[1.1.1]pentane unit onto other chemical entities .
Chemical Reactions Analysis
1-(Chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including substitution and radical reactions. Common reagents used in these reactions include halogenating agents and radical initiators. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can undergo substitution reactions to introduce different functional groups onto the bicyclo[1.1.1]pentane scaffold .
Scientific Research Applications
1-(Chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, the bicyclo[1.1.1]pentane scaffold is used as a bioisostere for phenyl rings, which can improve the pharmacokinetic properties of drug molecules . This compound is also used in the development of new materials and as a building block for more complex chemical entities .
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The unique three-dimensional structure of the bicyclo[1.1.1]pentane scaffold allows it to interact with biological targets in a manner similar to phenyl rings. This interaction can lead to improved binding affinity and selectivity for certain targets, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
1-(Chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane can be compared to other bicyclo[1.1.1]pentane derivatives and phenyl ring-containing compounds. Similar compounds include other bicyclo[1.1.1]pentane derivatives that have different substituents on the scaffold. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties .
Properties
IUPAC Name |
1-(chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2/c13-8-11-5-12(6-11,7-11)9-3-1-2-4-10(9)14/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFHQNFWOMZQHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=CC=C3Cl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,4,4-trifluoro-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}butanamide](/img/structure/B2501160.png)
![N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2,2-dimethoxy-1-ethanamine](/img/structure/B2501163.png)
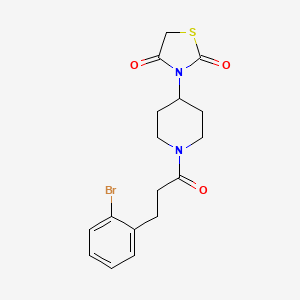
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2501166.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2501167.png)
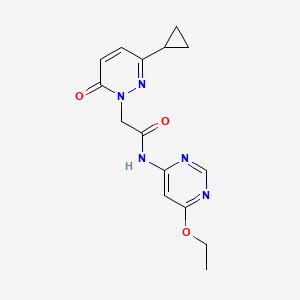
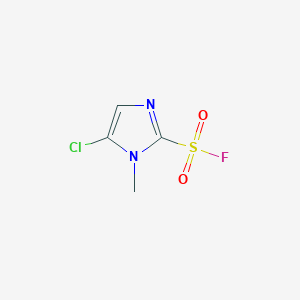
![(E)-methyl 2-((2-cyclopentylacetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2501171.png)
![5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2501176.png)
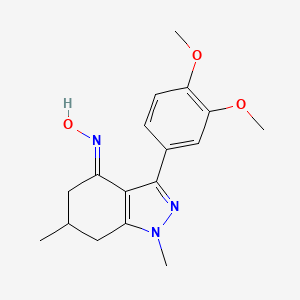
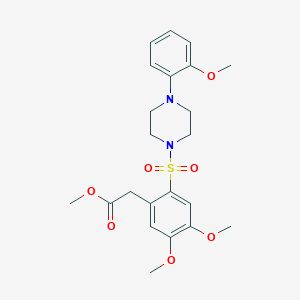
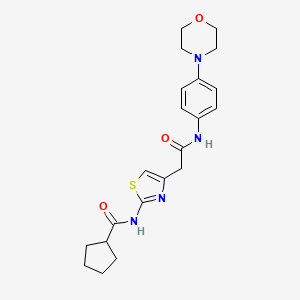
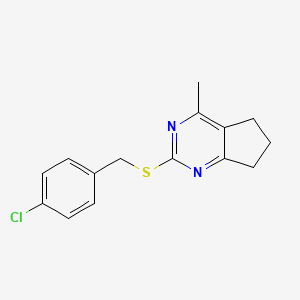
![N-CYCLOPENTYL-4-({1-[2-(2-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)CYCLOHEXANE-1-CARBOXAMIDE](/img/structure/B2501181.png)
